molecular formula C7H9NO3 B165075 5-Propylisoxazole-4-carboxylic acid CAS No. 134541-04-1

5-Propylisoxazole-4-carboxylic acid

Cat. No.: B165075
CAS No.: 134541-04-1
M. Wt: 155.15 g/mol
InChI Key: HQXNNBLBFXZUBM-UHFFFAOYSA-N
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Description

5-Propylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 4-position

Mechanism of Action

Mode of Action

It’s known that isoxazole derivatives can interact with their targets based on their chemical diversity . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Isoxazole derivatives have been shown to have significant biological interests . They can influence various biochemical pathways, leading to a wide range of downstream effects. The exact pathways and effects would depend on the specific biological context.

Pharmacokinetics

The compound’s molecular weight is 15515 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific effects of 5-Propylisoxazole-4-carboxylic acid would depend on its particular targets and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of isoxazole derivatives has been reported to be influenced by the use of ionic liquids, which are considered environmentally friendly . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylisoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 5-propylisoxazole-4-carboxylate with a base can yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Propylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-Propylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Isopropylisoxazole-4-carboxylic acid
  • 5-Methylisoxazole-4-carboxylic acid
  • 5-Phenylisoxazole-4-carboxylic acid

Comparison: 5-Propylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-propyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXNNBLBFXZUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564026
Record name 5-Propyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134541-04-1
Record name 5-Propyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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